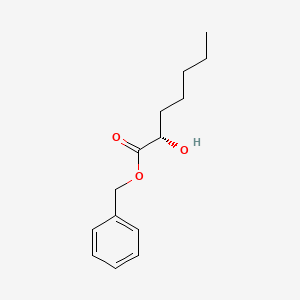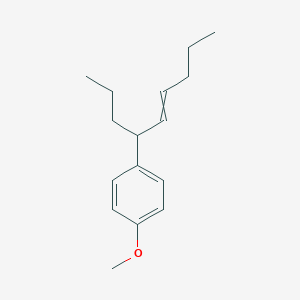
1-Methoxy-4-(non-5-en-4-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(non-5-en-4-yl)benzene is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where a methoxy group (-OCH3) and a non-5-en-4-yl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(non-5-en-4-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(non-5-en-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The non-5-en-4-yl group can be reduced to form a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the non-5-en-4-yl group.
Substitution: Halogenation can be achieved using halogens (Cl, Br) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-methoxy-4-(non-5-en-4-yl)benzaldehyde or 1-methoxy-4-(non-5-en-4-yl)benzoic acid.
Reduction: Formation of 1-methoxy-4-(non-5-yl)benzene.
Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(non-5-en-4-yl)-2-chlorobenzene.
Applications De Recherche Scientifique
1-Methoxy-4-(non-5-en-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavor compounds.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(non-5-en-4-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the non-5-en-4-yl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(non-5-en-4-yl)benzene can be compared with other similar compounds, such as:
Anethole: 1-Methoxy-4-(prop-1-en-1-yl)benzene, known for its use in flavoring and fragrance applications.
Eugenol: 2-Methoxy-4-(prop-2-en-1-yl)phenol, commonly found in clove oil and used for its antiseptic and analgesic properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
917569-01-8 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-methoxy-4-non-5-en-4-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-4-6-7-9-14(8-5-2)15-10-12-16(17-3)13-11-15/h7,9-14H,4-6,8H2,1-3H3 |
Clé InChI |
HNTITFNURYEUPS-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(CCC)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


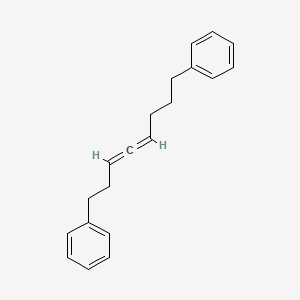
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
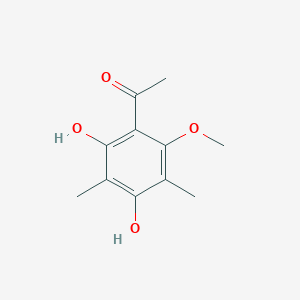
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
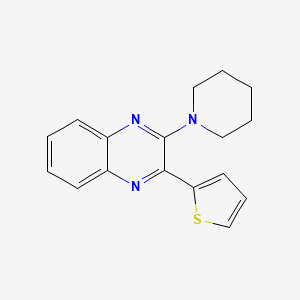
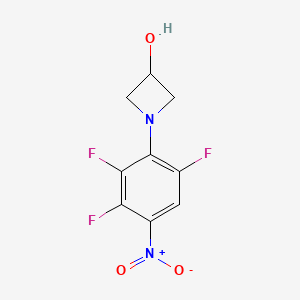
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
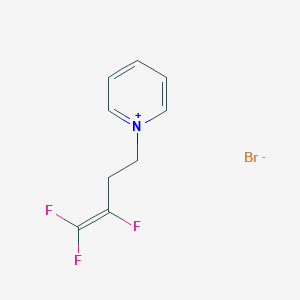

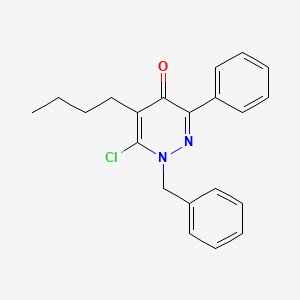
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)

